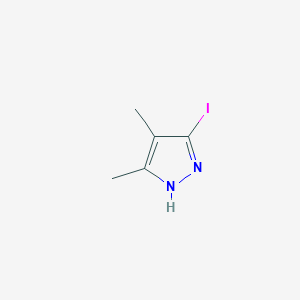

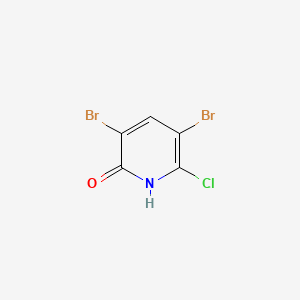

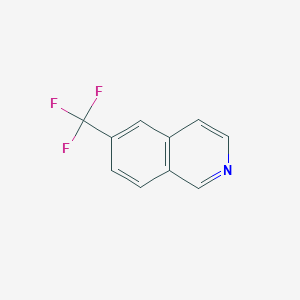

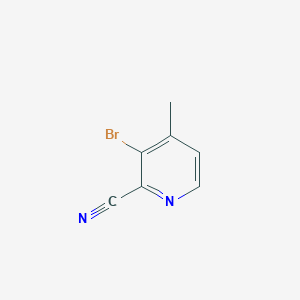

3-Bromo-4-methylpicolinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

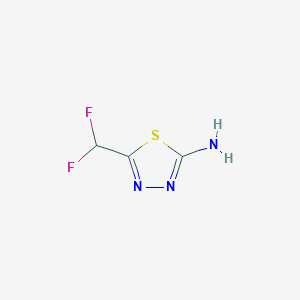

3-Bromo-4-methylpicolinonitrile, also known as 3-bromo-4-methylpyridine-2-carboxamide, is an organic compound that has been used in scientific research for a variety of applications. It is a colorless solid that is soluble in water and has a melting point of 81-83°C. It is an aromatic heterocyclic compound, containing a nitrogen atom in the ring structure. This compound has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and possible future directions.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

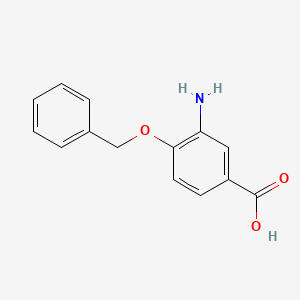

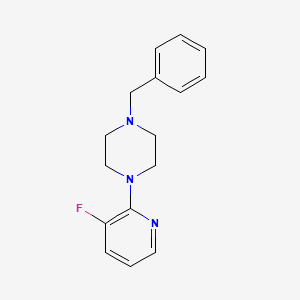

- Synthesis of Pharmaceutical Compounds: 3-Bromo-4-methylpicolinonitrile is utilized in the synthesis of various pharmaceutical compounds. For instance, it is used as a starting material in the synthesis of key substances related to Rabeprazole sodium, a drug used for treating gastroesophageal reflux disease (Xiao-Shu He et al., 2020). Furthermore, it plays a crucial role in the production of intermediates for PI3K/mTOR inhibitors, which are significant in cancer treatment (Fei Lei et al., 2015).

Chemical Synthesis and Material Science

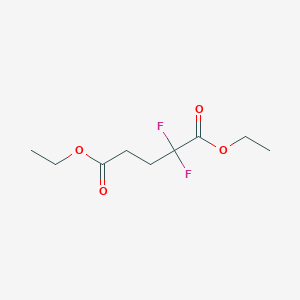

- Synthesis of Halogenated Compounds: The compound is instrumental in the chemical synthesis of various halogenated organic compounds. For example, it has been used in the synthesis of 3-bromopyridine-2-carbonitrile, demonstrating interesting properties in the solid state, such as short intermolecular Br...N contacts and π–π stacking interactions (M. Sharif et al., 2019).

- Photochromic Ruthenium DMSO Complexes: It also finds application in the preparation of photochromic ruthenium DMSO complexes, where its derivatives display significant energy conversion efficiency (A. Rachford et al., 2006).

Catalysis and Reaction Research

- Intramolecular Coupling Reactions: this compound is used in studies focusing on copper-catalyzed intramolecular O-vinylation reactions, which are fundamental for understanding various cyclization processes in organic chemistry (Yewen Fang et al., 2007).

Environmental and Soil Science

- Soil Fumigant Degradation Studies: The degradation and sorption of methyl bromide in soil, where derivatives of brominated compounds like this compound might be relevant, have been studied to understand its environmental impact (J. Gan et al., 1994).

Safety and Hazards

The safety information available indicates that 3-Bromo-4-methylpicolinonitrile is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin or eyes, or if its dust is inhaled. Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring good ventilation .

properties

IUPAC Name |

3-bromo-4-methylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVRTASSYFBLLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620664 |

Source

|

| Record name | 3-Bromo-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

717843-45-3 |

Source

|

| Record name | 3-Bromo-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.